3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Description

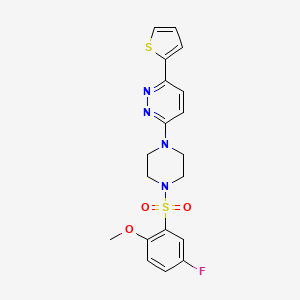

The compound 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfonated piperazine moiety at position 3. The sulfonated piperazine group is further modified with a 5-fluoro-2-methoxyphenyl ring.

Properties

IUPAC Name |

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S2/c1-27-16-6-4-14(20)13-18(16)29(25,26)24-10-8-23(9-11-24)19-7-5-15(21-22-19)17-3-2-12-28-17/h2-7,12-13H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDGUBCKVDLTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazine-Based Analogues

Compound B : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ()

- Structural Differences :

- Position 3 : Chlorine substituent in Compound B vs. sulfonylpiperazine in Compound A.

- Piperazine Substituent : 2-Fluorophenyl in Compound B vs. 5-fluoro-2-methoxyphenyl sulfonyl in Compound A.

- The 5-fluoro-2-methoxyphenyl substituent in Compound A may enhance solubility and target affinity over the simpler 2-fluorophenyl group in Compound B .

Compound C : 3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine ()

- Structural Differences :

- Phenyl Substituents : Compound C has 2-methoxy-4,5-dimethylphenyl vs. 5-fluoro-2-methoxyphenyl in Compound A.

- Fluorine in Compound A may improve metabolic stability and electrostatic interactions with biological targets .

Heterocyclic Core Variants

Compound D : 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione ()

- Structural Differences :

- Core Heterocycle : Pyrimidine-2,4-dione in Compound D vs. pyridazine in Compound A.

- Substituents : 1,3-Dimethyl and 4-methoxyphenyl groups in Compound D vs. thiophen-2-yl and 5-fluoro-2-methoxyphenyl in Compound A.

- Impact :

Data Tables

Table 1: Structural Comparison of Compound A and Analogues

| Compound | Core Heterocycle | Position 3 Substituent | Position 6 Substituent | Key Functional Groups |

|---|---|---|---|---|

| A | Pyridazine | 4-(5-Fluoro-2-methoxy-phenyl)sulfonylpiperazine | Thiophen-2-yl | Sulfonyl, Fluoro, Methoxy |

| B | Pyridazine | Chlorine | 4-(2-Fluorophenyl)piperazine | Chloro, Fluorophenyl |

| C | Pyridazine | 4-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperazine | Thiophen-2-yl | Sulfonyl, Methoxy, Methyl |

| D | Pyrimidine-2,4-dione | 4-(4-Methoxyphenyl)piperazin-1-yl-sulfonyl | 1,3-Dimethyl | Sulfonyl, Methoxy |

Table 2: Hypothetical Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL)* | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| A | ~500 | 2.8 | 0.05 | 8 |

| B | ~380 | 3.1 | 0.02 | 5 |

| C | ~520 | 3.5 | 0.01 | 7 |

| D | ~450 | 1.9 | 0.10 | 9 |

*Estimated using computational tools (e.g., PubChem, ChemAxon).

Discussion

Synthetic Accessibility : Compound A’s synthesis likely requires additional sulfonylation steps compared to simpler analogues like Compound B . The introduction of thiophen-2-yl may necessitate palladium-catalyzed cross-coupling, increasing complexity.

Contradictions and Gaps :

- focuses on pyridazinones rather than pyridazines, limiting direct activity comparisons.

- No explicit biological data for Compound A is provided in the evidence, necessitating extrapolation from structural analogues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperazine ring, followed by coupling with the pyridazine-thiophene scaffold. Critical parameters include:

- Temperature : 60–80°C for sulfonylation to avoid decomposition .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or DMAP for deprotonation during sulfonyl group attachment .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 5-Fluoro-2-methoxyphenylsulfonyl chloride, DMF, 70°C | 65–72 | ≥95% |

| Pyridazine coupling | Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃ | 58–63 | ≥90% |

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : H and C NMR confirm sulfonyl-piperazine connectivity (δ 3.2–3.5 ppm for piperazine protons; δ 165–170 ppm for sulfonyl carbonyl) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 486.12) .

- X-ray crystallography : Resolves spatial arrangement of the thiophene-pyridazine core (if crystals are obtainable) .

Advanced Research Questions

Q. How do electronic properties of the sulfonyl group and thiophene moiety influence biological target binding?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculates dipole moments and electrostatic potential maps to predict binding affinity to enzymes/receptors (e.g., kinase targets) .

- SAR studies : Modifying the sulfonyl group’s substituents (e.g., replacing methoxy with methyl) alters logP and hydrogen-bonding capacity, impacting IC₅₀ values .

- Data Contradiction : Some studies report enhanced activity with electron-withdrawing groups (e.g., -F), while others favor electron-donating groups (e.g., -OCH₃). Resolution requires comparative assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Dose-response standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and normalize data to positive controls (e.g., staurosporine for kinase inhibition) .

- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., PI3K or serotonin receptors) .

- Example : A study reporting antitumor activity in HepG2 cells (IC₅₀ = 2.1 µM) versus another showing no effect (IC₅₀ > 50 µM) may reflect differences in cell culture media (e.g., serum concentration affecting compound solubility) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer :

- Solubility : Use DMSO stock solutions (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .

- Stability : Conduct LC-MS stability assays in PBS (pH 7.4) at 37°C; hydrolytic degradation of the sulfonamide group may require buffering at pH 6.5–7.0 .

Q. What are the best practices for designing derivatives to improve metabolic stability?

- Methodological Answer :

- Metabolic hot-spot identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common sites include oxidation of the thiophene ring or demethylation of the methoxy group .

- Derivatization : Introduce deuterium at labile C-H bonds or replace the methoxy group with a cyclopropyl ether to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.